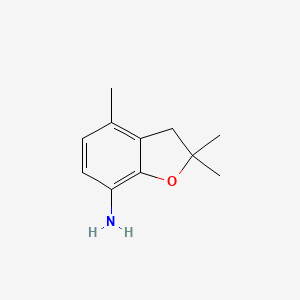
2,2,7-Trimethyl-3-oxaindane-4-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,7-Trimethyl-3-oxaindane-4-ylamine, also known as TOI, is a synthetic compound that has been studied for its potential use in scientific research. This molecule has a unique structure that makes it an interesting target for investigation. In
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 2,2,7-Trimethyl-3-oxaindane-4-ylamine involves the reaction of 2,2,7-trimethyl-3-oxaindane with an amine in the presence of a suitable catalyst.
Starting Materials
2,2,7-trimethyl-3-oxaindane, amine
Reaction
Step 1: Dissolve 2,2,7-trimethyl-3-oxaindane in a suitable solvent such as dichloromethane., Step 2: Add the amine to the reaction mixture., Step 3: Add a suitable catalyst such as trifluoroacetic acid or p-toluenesulfonic acid to the reaction mixture., Step 4: Heat the reaction mixture to reflux for several hours., Step 5: Allow the reaction mixture to cool and then filter off any solids., Step 6: Purify the product by recrystallization or column chromatography.
Wirkmechanismus
The mechanism of action of 2,2,7-Trimethyl-3-oxaindane-4-ylamine is not fully understood. It is believed that 2,2,7-Trimethyl-3-oxaindane-4-ylamine binds to certain proteins, causing a conformational change that can be detected using fluorescence spectroscopy. This binding may also affect the activity of the protein, leading to downstream effects on cellular processes.
Biochemische Und Physiologische Effekte
2,2,7-Trimethyl-3-oxaindane-4-ylamine has been shown to selectively bind to certain proteins, including bovine serum albumin and human serum albumin. This binding can be detected using fluorescence spectroscopy. 2,2,7-Trimethyl-3-oxaindane-4-ylamine has also been shown to have antioxidant properties, which may have potential applications in preventing cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,2,7-Trimethyl-3-oxaindane-4-ylamine in lab experiments is its selectivity for certain proteins. This allows for specific detection and analysis of these proteins. However, one limitation is the lack of understanding of its mechanism of action, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on 2,2,7-Trimethyl-3-oxaindane-4-ylamine. One area of interest is further investigation of its mechanism of action. Understanding how 2,2,7-Trimethyl-3-oxaindane-4-ylamine interacts with proteins could lead to the development of new techniques for detecting and analyzing these molecules. Another area of interest is the development of new fluorescent probes based on the structure of 2,2,7-Trimethyl-3-oxaindane-4-ylamine. These probes could have potential applications in a variety of fields, including drug discovery and disease diagnosis.
In conclusion, 2,2,7-Trimethyl-3-oxaindane-4-ylamine is a synthetic compound that has potential applications in scientific research. Its unique structure and selective binding properties make it an interesting target for investigation. Further research is needed to fully understand its mechanism of action and potential applications.
Wissenschaftliche Forschungsanwendungen
2,2,7-Trimethyl-3-oxaindane-4-ylamine has been studied for its potential use in scientific research. One area of interest is its potential as a fluorescent probe for detecting biological molecules. 2,2,7-Trimethyl-3-oxaindane-4-ylamine has been shown to selectively bind to certain proteins, which can then be detected using fluorescence spectroscopy. This technique has potential applications in drug discovery and disease diagnosis.
Eigenschaften
IUPAC Name |
2,2,4-trimethyl-3H-1-benzofuran-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-7-4-5-9(12)10-8(7)6-11(2,3)13-10/h4-5H,6,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJDAYCNXKJDNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)N)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,7-Trimethyl-3-oxaindane-4-ylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

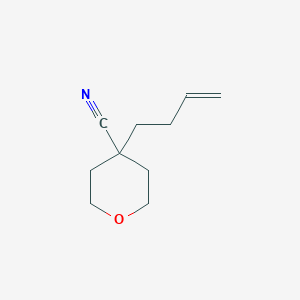
![methyl 2,4-dimethyl-5-[2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]-1H-pyrrole-3-carboxylate](/img/structure/B2636563.png)
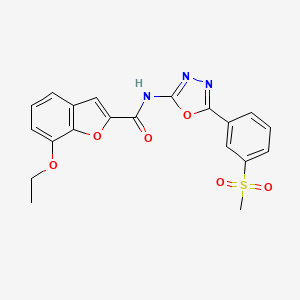
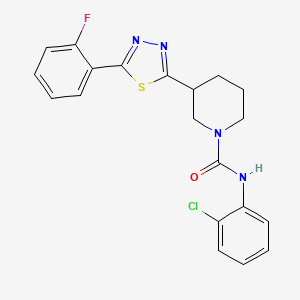
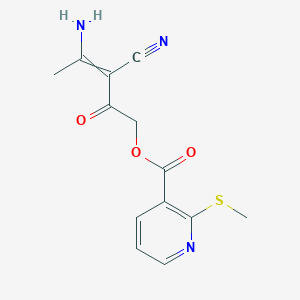
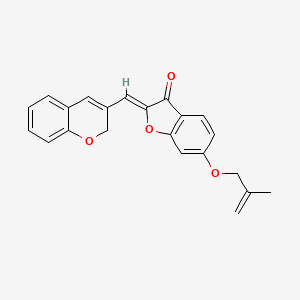
![Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2636575.png)
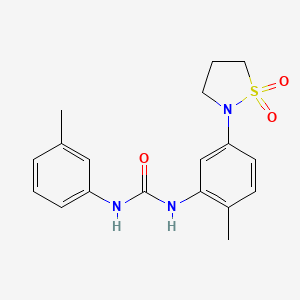
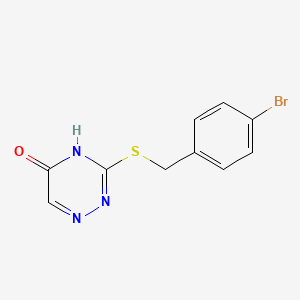
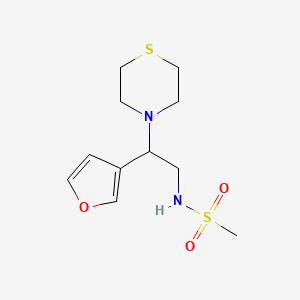
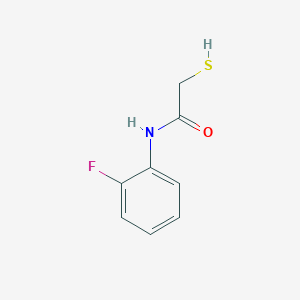
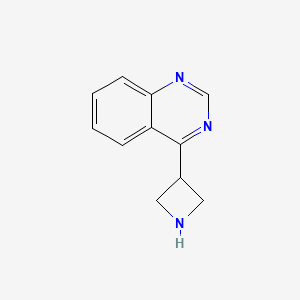
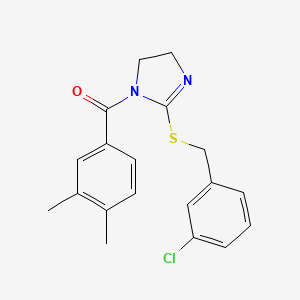
![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-isopropylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2636583.png)